molecular formula C8H6NO4- B14120733 2-Methoxycarbonylpyridine-4-carboxylate

2-Methoxycarbonylpyridine-4-carboxylate

Cat. No.: B14120733
M. Wt: 180.14 g/mol
InChI Key: MAFJOMAYYKSZOS-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 2,4-Pyridinedicarboxylic acid, 2-Methyl ester typically involves the esterification of 2,4-pyridinedicarboxylic acid. One common method is to react 2,4-pyridinedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2,4-Pyridinedicarboxylic acid, 2-Methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Pyridinedicarboxylic acid, 2-Methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Pyridinedicarboxylic acid, 2-Methyl ester involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of JmjC-domain-containing histone demethylases, which are enzymes involved in the regulation of gene expression through histone modification . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting the epigenetic regulation of gene expression.

Comparison with Similar Compounds

2,4-Pyridinedicarboxylic acid, 2-Methyl ester is unique among its analogs due to its specific ester functional group at the 2-position. Similar compounds include:

Properties

Molecular Formula

C8H6NO4-

Molecular Weight

180.14 g/mol

IUPAC Name

2-methoxycarbonylpyridine-4-carboxylate

InChI

InChI=1S/C8H7NO4/c1-13-8(12)6-4-5(7(10)11)2-3-9-6/h2-4H,1H3,(H,10,11)/p-1

InChI Key

MAFJOMAYYKSZOS-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C(=O)[O-]

Origin of Product

United States

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